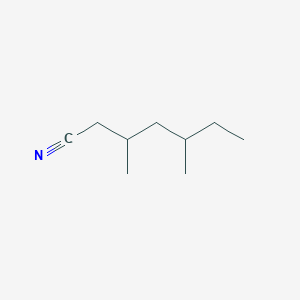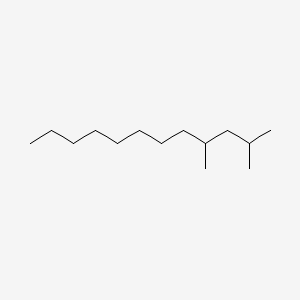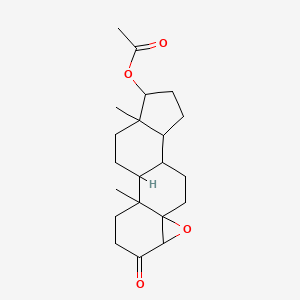
Niobium--zirconium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium-zirconium (3/1) is an alloy composed of niobium and zirconium in a 3:1 ratio. This compound is known for its unique properties, including high strength, corrosion resistance, and superconductivity. It is widely used in various industrial and scientific applications due to these characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Niobium-zirconium (3/1) can be synthesized through various methods, including physical vapor deposition and electrochemical deposition. Physical vapor deposition involves the evaporation of zirconium onto a niobium substrate, resulting in a niobium-zirconium surface with enhanced properties . Electrochemical deposition, on the other hand, involves the use of an electrolyte solution containing zirconium ions, which are then deposited onto a niobium substrate through an electrochemical process .
Industrial Production Methods: In industrial settings, niobium-zirconium (3/1) is typically produced through alloying processes. This involves melting niobium and zirconium together in a controlled environment to ensure the desired ratio and properties. The alloy is then cast into various shapes and forms for different applications.
Chemical Reactions Analysis
Types of Reactions: Niobium-zirconium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, niobium reacts with oxygen to form a passivating oxide layer, which enhances its corrosion resistance . Zirconium also forms stable oxides, contributing to the overall stability of the alloy.
Common Reagents and Conditions: Common reagents used in reactions involving niobium-zirconium (3/1) include oxygen, hydrogen, and various acids. The reactions typically occur under controlled conditions, such as high temperatures and specific atmospheric compositions, to ensure the desired outcomes.
Major Products Formed: The major products formed from reactions involving niobium-zirconium (3/1) include various oxides and hydrides. These products contribute to the alloy’s unique properties, such as its high strength and corrosion resistance.
Scientific Research Applications
Niobium-zirconium (3/1) has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its ability to facilitate electron transfer . In biology and medicine, niobium-zirconium (3/1) is used in the development of biomedical devices and implants due to its biocompatibility and corrosion resistance . In industry, it is used in the production of superconducting materials for applications such as magnetic resonance imaging (MRI) and particle accelerators .
Mechanism of Action
The mechanism by which niobium-zirconium (3/1) exerts its effects involves its ability to form stable oxides and hydrides. These compounds enhance the alloy’s properties, such as its strength, corrosion resistance, and superconductivity. The molecular targets and pathways involved in these processes include the formation of passivating oxide layers and the facilitation of electron transfer in catalytic reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to niobium-zirconium (3/1) include other niobium-based alloys, such as niobium-titanium and niobium-tantalum . These alloys share some properties with niobium-zirconium (3/1), such as high strength and corrosion resistance.
Uniqueness: What sets niobium-zirconium (3/1) apart from other similar compounds is its unique combination of properties, including its high superconducting transition temperature and its ability to form stable oxides and hydrides. These characteristics make it particularly valuable in applications requiring high performance and reliability.
Properties
CAS No. |
12059-78-8 |
|---|---|
Molecular Formula |
Nb3Zr |
Molecular Weight |
369.94 g/mol |
IUPAC Name |
niobium;zirconium |
InChI |
InChI=1S/3Nb.Zr |
InChI Key |
XTLMLBGRGAHTQE-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Nb].[Nb].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromophenyl)-2-[(5-nitropyridin-2-yl)sulfanyl]ethanone](/img/structure/B14733135.png)
![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
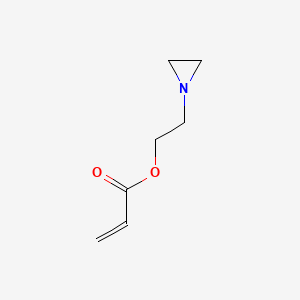

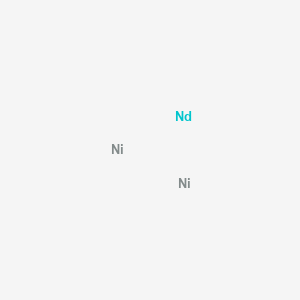

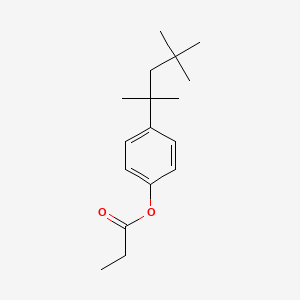
![N-Prop-2-enyl-1-[2-(N-prop-2-enylcarbamimidoyl)sulfanylethylsulfanyl]methanimidamide](/img/structure/B14733180.png)

